6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde
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Overview
Description
6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C10H14O It is a cyclohexene derivative featuring a methylidene group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the aldol condensation of 2,2-dimethyl-1,3-propanediol with formaldehyde, followed by cyclization and dehydration to form the desired compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methylidene group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens or acids can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carboxylic acid.
Reduction: 6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the methylidene group can participate in electrophilic addition reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylene-6,6-dimethylcyclohex-3-ene-1-carboxaldehyde
- 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde
Uniqueness
6,6-Dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde is unique due to its specific structural features, including the presence of both a methylidene group and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
CAS No. |
33399-07-4 |
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Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6,6-dimethyl-2-methylidenecyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(8)7-11/h4-5,7,9H,1,6H2,2-3H3 |
InChI Key |
HIQSWLVZAOEUPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC=CC(=C)C1C=O)C |
Origin of Product |
United States |
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